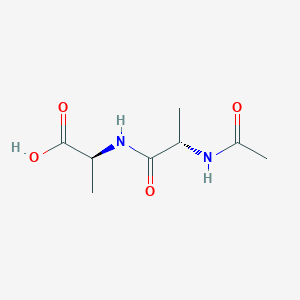![molecular formula C21H20O8 B012228 2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one CAS No. 103654-49-5](/img/structure/B12228.png)
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one, commonly known as 'piceatannol', is a naturally occurring polyphenolic compound found in various plants such as grapes, passion fruit, and rhubarb. It is a derivative of resveratrol, a well-known antioxidant found in red wine. Piceatannol has been extensively studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
Piceatannol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs).
Biochemische Und Physiologische Effekte
Piceatannol has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been found to improve insulin sensitivity and reduce blood glucose levels. It also has neuroprotective properties and may help prevent age-related cognitive decline.
Vorteile Und Einschränkungen Für Laborexperimente
Piceatannol has several advantages for lab experiments. It is a naturally occurring compound, making it easy to obtain and study. It also has a relatively low toxicity, making it safe for use in cell culture and animal studies.
However, there are also limitations to using piceatannol in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Zukünftige Richtungen
There are several future directions for research on piceatannol. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and administration of piceatannol for diabetes treatment.
Another area of interest is the potential use of piceatannol in cancer prevention and treatment. More research is needed to determine the mechanisms of action of piceatannol in cancer cells and to identify the most effective dosages and treatment regimens.
Finally, there is potential for piceatannol to be used in the development of anti-aging treatments. Further studies are needed to determine the effectiveness of piceatannol in preventing age-related cognitive decline and other age-related diseases.
Synthesemethoden
Piceatannol can be synthesized from resveratrol through a process called methylation. This involves the addition of three methyl groups to the hydroxyl groups of resveratrol, resulting in the formation of piceatannol. The synthesis of piceatannol can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis.
Wissenschaftliche Forschungsanwendungen
Piceatannol has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that piceatannol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. It also has neuroprotective properties and may help prevent age-related cognitive decline.
Eigenschaften
CAS-Nummer |
103654-49-5 |
|---|---|
Produktname |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
Molekularformel |
C21H20O8 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C21H20O8/c1-10-14(6-5-11-7-12(22)9-13(23)8-11)29-18-15(16(10)24)17(25)19(26-2)21(28-4)20(18)27-3/h5-9,22-23,25H,1-4H3/b6-5+ |
InChI-Schlüssel |
OUTWDDOLLXVXMF-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)/C=C/C3=CC(=CC(=C3)O)O |
SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
Kanonische SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



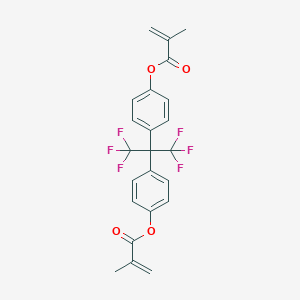
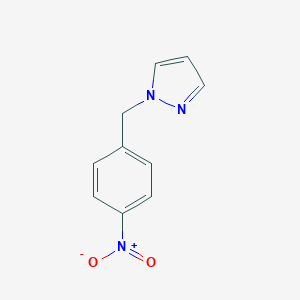
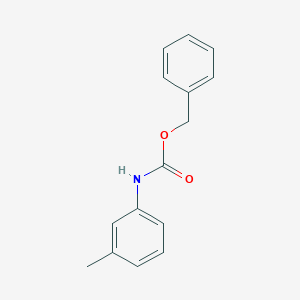
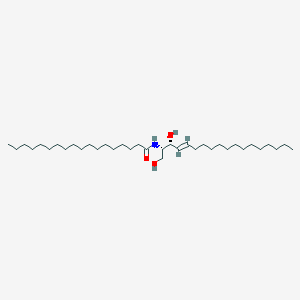
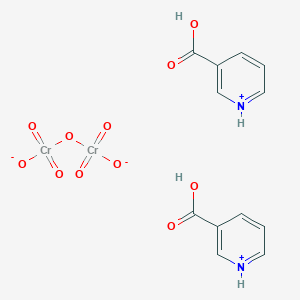
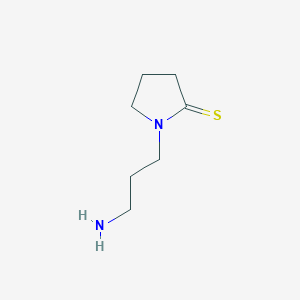
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
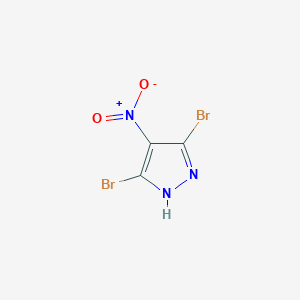
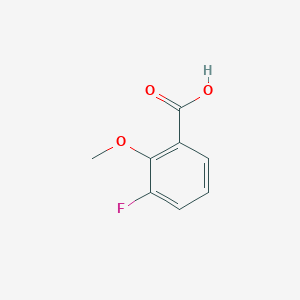
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
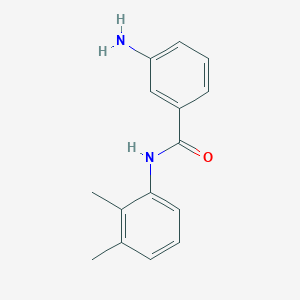
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
